molecular formula C25H18Cl2N2 B14932733 1-(2,4-dichlorobenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

1-(2,4-dichlorobenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

Katalognummer: B14932733
Molekulargewicht: 417.3 g/mol
InChI-Schlüssel: HNRCEBPJFABPAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-DICHLOROBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group and a 1-naphthylmethyl group attached to the benzimidazole core.

Vorbereitungsmethoden

The synthesis of 1-(2,4-DICHLOROBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2,4-Dichlorobenzyl Group: This step involves the alkylation of the benzimidazole core with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 1-Naphthylmethyl Group: The final step is the alkylation of the intermediate product with 1-naphthylmethyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

1-(2,4-DICHLOROBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,4-DICHLOROBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activities of benzimidazole derivatives.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of 1-(2,4-DICHLOROBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-(2,4-DICHLOROBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE can be compared with other benzimidazole derivatives, such as:

    1-(2,4-Dichlorobenzyl)-1H-benzimidazole: Lacks the 1-naphthylmethyl group, which may affect its biological activity and chemical properties.

    2-(1-Naphthylmethyl)-1H-benzimidazole:

The uniqueness of 1-(2,4-DICHLOROBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE lies in the combination of both the 2,4-dichlorobenzyl and 1-naphthylmethyl groups, which can confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C25H18Cl2N2

Molekulargewicht

417.3 g/mol

IUPAC-Name

1-[(2,4-dichlorophenyl)methyl]-2-(naphthalen-1-ylmethyl)benzimidazole

InChI

InChI=1S/C25H18Cl2N2/c26-20-13-12-19(22(27)15-20)16-29-24-11-4-3-10-23(24)28-25(29)14-18-8-5-7-17-6-1-2-9-21(17)18/h1-13,15H,14,16H2

InChI-Schlüssel

HNRCEBPJFABPAT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC4=CC=CC=C4N3CC5=C(C=C(C=C5)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.